3-Methyl-7-phenethyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
3-Methyl-7-phenethyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione is a synthetic compound with a complex molecular structure. It belongs to the purine family, which is a class of organic compounds that are widely distributed in nature and play crucial roles in various biological processes. This compound is characterized by its unique combination of methyl, phenethyl, and propylsulfanyl groups attached to a dihydro-purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-phenethyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with appropriate alkyl halides under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-phenethyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under basic or acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, bases like potassium carbonate (K2CO3) or acids like hydrochloric acid (HCl)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
3-Methyl-7-phenethyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-Methyl-7-phenethyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-7-phenethyl-8-(3-phenylpropyl)sulfanyl-3,7-dihydro-purine-2,6-dione
- 3-Methyl-8-octylsulfanyl-7-(3-phenylpropyl)-3,7-dihydro-purine-2,6-dione
- 3-Methyl-7-(3-phenylpropyl)-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
3-Methyl-7-phenethyl-8-propylsulfanyl-3,7-dihydro-purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-methyl-7-(2-phenylethyl)-8-propylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-3-11-24-17-18-14-13(15(22)19-16(23)20(14)2)21(17)10-9-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3,(H,19,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDJFASEWAFDPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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